molecular formula C32H34N6O4S B12409790 Antitumor agent-55

Antitumor agent-55

Cat. No.: B12409790
M. Wt: 598.7 g/mol
InChI Key: QDVCZPRTGHJWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is particularly effective in inducing apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-55 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-55 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Antitumor agent-55 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

    Medicine: Explored as a potential therapeutic agent for treating various cancers due to its ability to inhibit tumor growth and induce cell death.

Mechanism of Action

The mechanism of action of antitumor agent-55 involves several key processes:

Properties

Molecular Formula

C32H34N6O4S

Molecular Weight

598.7 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-[5-methyl-2-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-yl]benzamide

InChI

InChI=1S/C32H34N6O4S/c1-20-15-28(38-31(33-20)35-32(36-38)43-19-22-11-7-10-21-9-5-6-13-25(21)22)37-14-8-12-24(18-37)34-30(39)23-16-26(40-2)29(42-4)27(17-23)41-3/h5-7,9-11,13,15-17,24H,8,12,14,18-19H2,1-4H3,(H,34,39)

InChI Key

QDVCZPRTGHJWFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)SCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.